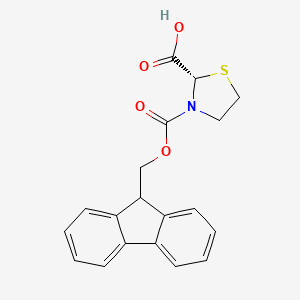

Fmoc-(S)-thiazolidine-2-carboxylic acid

Übersicht

Beschreibung

Fmoc-(S)-thiazolidine-2-carboxylic acid is a derivative of thiazolidine-2-carboxylic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group is particularly useful because it can be removed under mildly basic conditions, making it compatible with a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-thiazolidine-2-carboxylic acid typically involves the protection of the amino group of thiazolidine-2-carboxylic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced during the initial stages of peptide synthesis, and the compound is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the α-amine for subsequent peptide coupling.

-

Mechanism : Base-induced β-elimination releases dibenzofulvene and CO₂, regenerating the free amine .

-

Side Reactions :

Thiazolidine Ring-Opening Reactions

The thiazolidine ring undergoes acid-catalyzed or Pd-mediated cleavage to generate reactive intermediates.

Acid-Catalyzed Hydrolysis

| Reagent | pH | Product | Application |

|---|---|---|---|

| 0.1% TFA/DCM | 2.0 | α-Oxo aldehyde | Oxime ligation for bioconjugation . |

| Methoxyamine·HCl (0.5 M) | 4.0 | Free cysteine (Cys) | Native chemical ligation (NCL) . |

-

Mechanism : Protonation of the thiazolidine sulfur followed by nucleophilic attack by water or methoxyamine .

Pd(II)-Mediated Deprotection

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| PdCl₂ (1 eq) | 0.1% TFA/H₂O (pH 2) | 2 hrs | >90% |

Peptide Coupling Reactions

Fmoc-Thz-OH participates in standard SPPS coupling protocols:

| Coupling Agent | Activator | Solvent | Efficiency |

|---|---|---|---|

| DIC | HOBt | DMF | >98% |

| EDCI | OxymaPure | NMP | >99% |

-

Racemization Risk : <0.5% when coupled at 0°C using DIC/HOBt.

-

Side Reactions : Thiazolidine ring stability ensures no undesired opening during coupling .

Bioconjugation via Oxime Ligation

The α-oxo aldehyde generated from Thz reacts with aminooxyacetyl peptides:

| Component | Molar Ratio | Reaction Time | Yield |

|---|---|---|---|

| Aminooxyacetyl peptide | 1.2 eq | 12 hrs | 85–92% |

| PdCl₂ (catalyst) | 0.1 eq | 2 hrs | 90% |

Thermal Stability

-

Stable at ≤25°C in DMF; decomposes at >40°C (5% loss/hour).

Racemization

| Condition | d-Thz Formation |

|---|---|

| 20% piperidine/DMF, 25°C, 1 hr | <1% |

| 2% DBU/DMF, 25°C, 30 min | 2.5% |

Thiol-Disulfide Exchange

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-(S)-thiazolidine-2-carboxylic acid is predominantly utilized in Fmoc solid-phase peptide synthesis (SPPS) . This method has become the standard for synthesizing peptides due to its efficiency and the high quality of the resulting products. The Fmoc group allows for easy deprotection under mild conditions, making it suitable for sensitive molecules.

Advantages of Fmoc SPPS:

- Compatibility with Modified Peptides: The Fmoc strategy supports the incorporation of various modifications, such as phosphorylation and glycosylation, which are critical for biological activity .

- Automation Friendly: The process can be automated, reducing labor costs and increasing throughput in peptide production .

Drug Development

This compound plays a crucial role in drug design . It is employed in the synthesis of novel pharmaceuticals that target specific biological pathways. By facilitating the creation of diverse peptide libraries, researchers can explore new therapeutic options.

Case Study: Novel Anticancer Agents

In recent studies, Fmoc derivatives have been used to develop peptide-based anticancer agents that exhibit improved selectivity and lower toxicity compared to traditional chemotherapeutics. These compounds leverage the unique properties of thiazolidine derivatives to enhance binding affinity to target proteins involved in tumor progression .

Bioconjugation

The compound is valuable in bioconjugation processes , where it aids in attaching biomolecules to surfaces or other molecules. This capability enhances drug delivery systems by improving the pharmacokinetics and bioavailability of therapeutic agents.

Applications:

- Targeted Drug Delivery: Bioconjugates formed with this compound have shown promise in delivering drugs specifically to cancer cells, minimizing side effects on healthy tissues .

- Diagnostic Tools: The compound is also used in developing biosensors that detect specific biomolecules, aiding in early disease diagnosis .

Research in Organic Chemistry

Researchers utilize this compound to explore new synthetic routes and methodologies within organic chemistry. Its ability to act as a protecting group allows chemists to develop complex molecules without interference from other functional groups.

Innovative Synthetic Routes:

Recent advancements have demonstrated the use of this compound in synthesizing cyclic peptides and other complex structures that are difficult to achieve with traditional methods .

Analytical Chemistry

In analytical applications, this compound is employed in chromatography techniques to separate and identify complex mixtures. Its distinct chemical properties facilitate the analysis of various biochemical substances.

Example:

The compound has been utilized in high-performance liquid chromatography (HPLC) methods for quantifying peptide concentrations in biological samples, providing essential data for pharmacokinetic studies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in Fmoc SPPS | High yield, compatibility with modifications |

| Drug Development | Facilitates synthesis of novel pharmaceuticals | Improved selectivity and reduced toxicity |

| Bioconjugation | Aids attachment of biomolecules for enhanced drug delivery | Targeted delivery, improved pharmacokinetics |

| Research in Organic Chem | Explores new synthetic routes | Enables complex molecule synthesis |

| Analytical Chemistry | Employed in chromatography for peptide analysis | Accurate quantification of biochemical samples |

Wirkmechanismus

The mechanism of action of Fmoc-(S)-thiazolidine-2-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for the sequential addition of amino acids to form peptides. The thiazolidine ring provides additional stability and reactivity, making the compound a versatile building block in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-protected amino acids: These compounds also use the Fmoc group for amino protection but differ in the side chains attached to the amino group.

Boc-protected amino acids: These use tert-butyloxycarbonyl (Boc) as the protecting group, which is removed under acidic conditions.

Cbz-protected amino acids: These use carbobenzoxy (Cbz) as the protecting group, which is removed by hydrogenolysis.

Uniqueness

Fmoc-(S)-thiazolidine-2-carboxylic acid is unique due to its combination of the Fmoc protecting group and the thiazolidine ring. This combination provides both stability and reactivity, making it particularly useful in peptide synthesis and other applications where controlled protection and deprotection of amino groups are required .

Biologische Aktivität

Fmoc-(S)-thiazolidine-2-carboxylic acid is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an analog of proline. This compound has been studied for its potential therapeutic effects, including anticancer properties and its role as an inhibitor in various biochemical pathways.

Structure and Properties

This compound is characterized by the presence of a thiazolidine ring and a carboxylic acid functional group. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective agent for the amino acid, facilitating selective deprotection during synthesis. Its chemical formula is with a CAS number of 1366384-03-3 .

The biological activity of this compound is primarily linked to its ability to inhibit proline incorporation into polypeptides. It functions as a competitive inhibitor in protein synthesis systems, impacting the activity of aminoacyl-tRNA synthetases in both prokaryotic and eukaryotic organisms . This inhibition can lead to alterations in cellular processes, including apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of thiazolidine derivatives against various cancer cell lines. For instance, compounds related to thiazolidine-4-carboxylic acids have demonstrated significant cytotoxicity against melanoma and prostate cancer cells. In one study, derivatives showed GI50 values ranging from 0.12 μM to 10.9 μM across different cancer types .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| 1a | Leukemia (CCRF-CEM) | 0.12 | Cytotoxicity |

| 1b | Colon (HCC-15) | 10.9 | Cytotoxicity |

| 3id | Melanoma (B16-F1) | Not specified | Apoptosis induction |

| 16f | HepG2 | 6.19 | VEGFR-2 inhibition |

| 25e | A549 | 11.73 | c-Met inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolidine ring and substituents significantly affect the biological activity of these compounds. For example, specific aryl substitutions on the thiazolidine ring have been shown to enhance antiproliferative activity against cancer cells .

Tyrosinase Inhibition

Additionally, some derivatives of thiazolidine compounds have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. One study reported that certain thiazolidine derivatives could inhibit tyrosinase activity by up to 66.47%, suggesting potential applications in skin whitening and pigmentation disorders .

Case Study 1: Prostate Cancer

In vitro studies demonstrated that this compound derivatives exhibited selective growth inhibition in prostate cancer cell lines such as DU 145 and PC-3. The most potent derivatives were further evaluated for their effects on cell cycle progression and apoptosis induction.

Case Study 2: Melanoma

Another study focused on melanoma cell lines where specific thiazolidine derivatives were shown to induce apoptosis effectively, evidenced by increased sub-G1 phase populations in flow cytometry analyses.

Eigenschaften

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHICFRRDSXAJA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.